2-Methoxy-2-(oxan-4-yl)propanoicacid
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Overview
Description
2-Methoxy-2-(oxan-4-yl)propanoic acid is a chemical compound with the molecular formula C8H14O4. It is characterized by the presence of a methoxy group and an oxan-4-yl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxan-4-yl)propanoic acid typically involves the reaction of oxan-4-yl derivatives with methoxy-substituted reagents under controlled conditions. One common method involves the esterification of oxan-4-yl alcohol with methoxyacetic acid in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-2-(oxan-4-yl)propanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxan-4-yl group can be reduced to form simpler alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of methoxy-substituted carboxylic acids or aldehydes.
Reduction: Formation of oxan-4-yl alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-(oxan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and oxan-4-yl groups play a crucial role in modulating the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-(tetrahydrofuran-4-yl)propanoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxan ring.
2-Methoxy-2-(pyran-4-yl)propanoic acid: Contains a pyran ring, offering different reactivity and properties.
2-Methoxy-2-(cyclohexyl)propanoic acid: Features a cyclohexyl group, leading to distinct steric and electronic effects.
Uniqueness
2-Methoxy-2-(oxan-4-yl)propanoic acid is unique due to the presence of the oxan-4-yl group, which imparts specific steric and electronic characteristics. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.
Properties
Molecular Formula |
C9H16O4 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-methoxy-2-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C9H16O4/c1-9(12-2,8(10)11)7-3-5-13-6-4-7/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
AVHUMIXNLNALPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOCC1)(C(=O)O)OC |
Origin of Product |
United States |
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